[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol
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Overview
Description
[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methanol group attached to a pyrazole ring substituted with a propan-2-yl group. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of hydrazine with 3-(propan-2-yl)-1H-pyrazole-1-carbaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs green chemistry techniques such as microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce environmental impact . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(propan-2-yl)-1H-pyrazol-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: They serve as intermediates in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Drug Discovery: They are used as scaffolds in the design of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of [3-(propan-2-yl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pyrazole ring can interact with various biological pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole core but differ in their fused ring structures.
Pyrazolo[3,4-d]pyrimidines: These derivatives have a pyrimidine ring fused to the pyrazole core, offering different biological activities.
Uniqueness:
Structural Features:
Biological Activity: Its specific structural modifications can lead to unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
860807-13-2 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
90 |
Origin of Product |
United States |
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